Hemanthamine

Beschreibung

Classification as a Prominent Amaryllidaceae Alkaloid

Hemanthamine is classified as a crinine-type alkaloid, a significant subgroup of the Amaryllidaceae alkaloids. wikipedia.org This family of over 600 compounds is isolated from plants of the Amaryllidaceae family, such as daffodils and snowdrops. medicalnewstoday.comwikipedia.org These alkaloids are recognized for their shared biosynthetic origins and are categorized into several structural types based on their distinct carbocyclic ring systems. The crinine skeleton of this compound is a complex, tetracyclic structure that defines its chemical properties and biological function. ontosight.ai

The Amaryllidaceae family is a rich source of pharmacologically active compounds, with several alkaloids alongside this compound being the subject of intensive study. medicalnewstoday.com

| Alkaloid Type | Representative Compound | Key Research Area |

| Crinine-type | This compound | Anticancer, Antiviral researchgate.netub.edu |

| Galanthamine-type | Galanthamine | Acetylcholinesterase Inhibition wikipedia.orgnih.gov |

| Lycorine-type | Lycorine | Anticancer, Antiviral wikipedia.org |

| Tazettine-type | Tazettine | Acetylcholinesterase Inhibition ub.edu |

This table presents a selection of prominent Amaryllidaceae alkaloid types and their primary areas of academic research.

Historical Context of this compound Research

The study of Amaryllidaceae alkaloids dates back over a century, but focused research on this compound began in the mid-20th century with its isolation and initial characterization. A significant milestone in its history was the complete elucidation of its complex stereochemistry. This achievement was a considerable challenge for chemists of the era and laid the groundwork for future investigations. Following the structural determination, the first total synthesis of this compound was reported in 1971, a landmark event in natural product synthesis that demonstrated the feasibility of constructing its intricate molecular framework in the laboratory. rsc.org These early synthetic endeavors were crucial, not only for confirming the proposed structure but also for paving the way for the creation of analogues and derivatives for further biological evaluation. researchgate.netmdpi.com

Significance within Natural Product Chemistry and Chemical Biology

This compound holds considerable significance in both natural product chemistry and chemical biology. For synthetic chemists, its unique and complex crinane scaffold presents a formidable challenge, stimulating the development of novel and stereoselective synthetic strategies. rsc.orgresearchgate.net The pursuit of efficient total syntheses of this compound has led to innovations in reaction methodologies, including multicomponent reactions and chirality transfer techniques. researchgate.netcapes.gov.br

In chemical biology, this compound serves as a valuable molecular probe to dissect complex cellular pathways. medicalnewstoday.comresearchgate.net Its ability to interact with specific biological targets allows researchers to study and understand fundamental processes. The most notable of these interactions is its binding to the eukaryotic ribosome. researchgate.netnih.gov This discovery has established this compound as a critical tool for investigating the mechanisms of protein synthesis, ribosome biogenesis, and the cellular stress responses that are often dysregulated in disease states. researchgate.netbpa-pathology.com

Overview of Research Trajectories on this compound

Research on this compound has evolved from initial isolation and structural studies to in-depth investigations of its mechanism of action and therapeutic potential. The primary trajectories of this research are multifaceted.

Key Research Trajectories for this compound

| Research Area | Focus of Investigation | Key Findings |

| Anticancer Research | Elucidating the mechanism of its cytotoxic effects against cancer cells. | This compound binds to the A-site of the large ribosomal subunit, inhibiting protein synthesis and ribosome biogenesis. researchgate.netnih.gov This action triggers nucleolar stress and a p53-dependent apoptotic pathway in cancer cells. researchgate.netbpa-pathology.com |

| Antiviral Research | Investigating its efficacy against a range of viruses. | This compound has shown activity against various viruses, including coronaviruses and influenza viruses. ub.eduacs.orgnih.gov It appears to target a post-entry step in the viral life cycle, potentially related to RNA replication or translation. acs.orgnih.gov |

| Synthetic Chemistry | Developing efficient and novel total syntheses and creating derivatives. | Numerous total syntheses have been accomplished, leading to the development of new synthetic methods. rsc.orgresearchgate.netmdpi.com This work enables the synthesis of analogues to probe structure-activity relationships. nih.gov |

| Mechanistic Studies | Defining the precise molecular interactions and downstream cellular effects. | High-resolution crystal structures have detailed the binding of this compound to the ribosome. nih.gov Studies continue to explore its effects on cellular signaling pathways beyond protein synthesis. researchgate.net |

These research streams are often interconnected; for instance, synthetic chemistry enables the creation of new this compound derivatives, which are then used in anticancer and antiviral studies to refine our understanding of its mechanism of action and to identify compounds with improved properties. nih.govresearchgate.net

Eigenschaften

CAS-Nummer |

1472-76-0 |

|---|---|

Molekularformel |

C17H19NO4 |

Molekulargewicht |

301.34 g/mol |

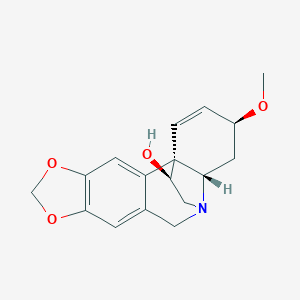

IUPAC-Name |

(1S,13S,15S,18S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol |

InChI |

InChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3/t11-,15+,16-,17+/m1/s1 |

InChI-Schlüssel |

YGPRSGKVLATIHT-BEMMVCDISA-N |

SMILES |

COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O |

Isomerische SMILES |

CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@@H](CN2CC4=CC5=C(C=C34)OCO5)O |

Kanonische SMILES |

COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O |

Synonyme |

haemanthamine hemanthamine |

Herkunft des Produkts |

United States |

Natural Occurrence and Biosynthetic Pathways of Hemanthamine

Botanical Sources within the Amaryllidaceae Family

Hemanthamine has been identified and isolated from various species belonging to the Amaryllidaceae family. This family of flowering plants, known for its ornamental and medicinal properties, is a rich reservoir of diverse alkaloids. longdom.orgwikipedia.org

Research has confirmed the presence of this compound in Hippeastrum puniceum, a species closely related to Hippeastrum bicolor. nih.gov The isolation of this compound from this genus highlights its significance as a characteristic alkaloid within this branch of the Amaryllidaceae family.

The common daffodil, Narcissus pseudonarcissus, is a well-documented source of this compound. nih.govresearchgate.net Studies have shown that emerging buds of this plant can accumulate high concentrations of this compound. nih.govresearchgate.net In the cultivar 'Carlton', which is commercially grown for the production of the Alzheimer's drug galanthamine, this compound is one of the most abundant alkaloids after galanthamine and narciclasine. nih.govsemanticscholar.org The alkaloid profile, including that of this compound, can vary depending on the plant's developmental stage, location, and time. wikipedia.org

Zephyranthes citrina, commonly known as the yellow rain lily, has been found to contain this compound along with a variety of other Amaryllidaceae alkaloids. longdom.orgwikipedia.orgscientificlib.comlongdom.org Phytochemical analyses of the whole plant have confirmed its presence. longdom.org A recent study involving a cytotoxicity screening of 25 Amaryllidaceae alkaloids isolated from Z. citrina reported that this compound exhibited significant cell growth inhibition. acs.org

Various species of Galanthus, or snowdrops, are also known to produce this compound. researchgate.net Extracts from Galanthus bulbs have been shown to contain this compound-type alkaloids, with some extracts containing quantities between 10-20%. researchgate.net

While specific research directly linking this compound to Phaedranassa lehmannii is not as extensively documented in readily available literature, the presence of crinine-type alkaloids, to which this compound belongs, is a characteristic feature of the Amaryllidaceae family, suggesting its potential presence.

Galanthus species

Biogenesis of Amaryllidaceae Alkaloids

The biosynthesis of this compound is part of the larger and complex pathway that produces Amaryllidaceae alkaloids. rsc.orgmdpi.com Although not all steps have been fully elucidated, the core pathway is understood to begin with the amino acids L-phenylalanine and L-tyrosine. nih.govresearchgate.net

The journey from these primary metabolites to the diverse array of Amaryllidaceae alkaloids involves a series of enzymatic reactions, including condensation, reduction, methylation, and oxidative coupling. mdpi.comnih.gov

The initial and pivotal step is the formation of norbelladine. researchgate.netnih.gov This occurs through the condensation of tyramine, which is derived from tyrosine, and 3,4-dihydroxybenzaldehyde, derived from phenylalanine. nih.govgoogle.comevitachem.com This reaction is catalyzed by norbelladine synthase (NBS). researchgate.netresearchgate.netjst.go.jp

Following its formation, norbelladine undergoes methylation to produce 4'-O-methylnorbelladine, a crucial intermediate that serves as a precursor to a wide variety of Amaryllidaceae alkaloids, including this compound. google.comevitachem.comresearchgate.net This methylation step is catalyzed by the enzyme norbelladine 4'-O-methyltransferase (N4OMT). acs.org From 4'-O-methylnorbelladine, the pathway diverges through various intramolecular oxidative phenol coupling reactions to form the different structural skeletons of Amaryllidaceae alkaloids, including the crinine-type structure of this compound. rsc.orgresearchgate.net Radiotracer studies using [3-¹⁴C]phenylalanine and [3-¹⁴C]tyramine in Nerine bowdenii have confirmed their incorporation into this compound, substantiating this biosynthetic route. nih.gov

Precursor Amino Acids: Phenylalanine and Tyrosine

The biosynthetic journey to this compound and other Amaryllidaceae alkaloids begins with two fundamental aromatic amino acids: L-phenylalanine and L-tyrosine. wikipedia.orgmdpi.com Through detailed radiolabeling experiments, it has been established that these precursors form the two distinct halves of the foundational intermediate, norbelladine. flybase.org L-phenylalanine provides the C6-C1 hydroaromatic ring, which is derived from 3,4-dihydroxybenzaldehyde. flybase.orgciteab.comnih.gov Conversely, L-tyrosine is the source of the C6-C2 aminomethylated aromatic ring, by first being converted to tyramine. mdpi.comflybase.org Studies monitoring the incorporation of labeled phenylalanine in Nerine bowdenii have confirmed its role as a direct precursor to this compound. flybase.org

Norbelladine as a Key Intermediate

Norbelladine stands as the universal precursor and the first key alkaloidal intermediate in the biosynthesis of all major types of Amaryllidaceae alkaloids, including this compound. nih.govfishersci.capubcompare.ai Its formation is the result of a condensation reaction between tyramine (derived from tyrosine) and 3,4-dihydroxybenzaldehyde (derived from phenylalanine). mdpi.compubcompare.ai This initial reaction forms a Schiff base, norcraugsodine, which is then reduced to yield norbelladine. fishersci.capubcompare.ai The central role of norbelladine has been confirmed through numerous tracer studies, demonstrating its incorporation into the various alkaloid skeletons. mdpi.com

Phenol Oxidative Coupling and Skeleton Formation

Following the formation of norbelladine, a critical series of reactions involving methylation and oxidative coupling shapes the characteristic skeleton of this compound. The precursor norbelladine is first methylated by the enzyme norbelladine 4'-O-methyltransferase (N4OMT) to produce 4'-O-methylnorbelladine. nih.govnih.gov This intermediate is then subjected to an intramolecular phenol oxidative coupling reaction, a pivotal step that dictates the resulting structural type of the alkaloid. flybase.orguni.lu For this compound and related crinine-type alkaloids, this involves a para-para' carbon-carbon bond formation. flybase.org

Role of CYP96T1 in Crinine- and this compound-Type Alkaloid Biosynthesis

The key enzyme responsible for catalyzing the crucial para-para' oxidative coupling is a cytochrome P450 enzyme, specifically CYP96T1. flybase.orgfishersci.ca This enzyme facilitates the intramolecular C-C phenol coupling of 4'-O-methylnorbelladine to create the enantiomer (10bR,4aS)-noroxomaritidine. fishersci.canih.gov The formation of this specific stereoisomer is the committed step that directs the biosynthetic pathway towards the creation of the this compound skeleton. nih.gov The discovery of CYP96T1 was significant as it identified the first major branching point in Amaryllidaceae alkaloid biosynthesis.

Reduction Reactions: Noroxomaritidine to Normaritidine

Once (10bR,4aS)-noroxomaritidine is formed, the next step in the pathway to this compound is a reduction reaction. The ketone group on the noroxomaritidine molecule is reduced to a hydroxyl group, yielding normaritidine. nih.govfishersci.ptnih.gov This conversion is a necessary step for producing this compound-type alkaloids. fishersci.ptnih.gov An enzyme identified as noroxomaritidine reductase (NR), which belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, is known to catalyze this type of reduction. nih.govnih.gov

Formation of the Oxide Bridge

A defining structural feature of this compound is the presence of an oxide bridge (a methylenedioxy bridge). The formation of this bridge from a methoxy group and a hydroxyl group is believed to be the final major step in the skeleton's construction. This reaction is likely catalyzed by another enzyme from the versatile cytochrome P450 superfamily, although the specific enzyme has not yet been fully characterized. flybase.org

Enzymatic Steps in this compound Biosynthesis

The biosynthesis of this compound is a coordinated process involving several key enzymes that catalyze specific transformations. The pathway can be summarized by the following enzymatic steps:

| Step | Precursor(s) | Enzyme(s) | Product |

| Norbelladine Formation | Tyramine + 3,4-Dihydroxybenzaldehyde | Norbelladine Synthase (NBS) / Norcraugsodine Reductase (NR) | Norbelladine |

| Methylation | Norbelladine | Norbelladine 4'-O-methyltransferase (N4OMT) | 4'-O-Methylnorbelladine |

| Phenol Coupling | 4'-O-Methylnorbelladine | Cytochrome P450 (CYP96T1) | (10bR,4aS)-Noroxomaritidine |

| Reduction | (10bR,4aS)-Noroxomaritidine | Noroxomaritidine Reductase (NR) | Normaritidine |

| Oxide Bridge Formation | Normaritidine | Cytochrome P450 (putative) | This compound |

Norbelladine 4'-O-methyltransferase (N4OMT)

A crucial step in the biosynthetic pathway of this compound and other Amaryllidaceae alkaloids is the methylation of norbelladine. This reaction is catalyzed by the enzyme Norbelladine 4'-O-methyltransferase (N4OMT). google.complos.org N4OMT facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of norbelladine, yielding 4'-O-methylnorbelladine. plos.orguniprot.org

This methylation is a pivotal point in the pathway, as 4'-O-methylnorbelladine is the direct precursor for the subsequent cyclization reactions that form the characteristic ring systems of the different alkaloid types. google.comresearchgate.net The identification and characterization of N4OMT have been significant advancements in understanding the biosynthesis of these medicinally important compounds. plos.org Researchers have successfully cloned and expressed the cDNA for N4OMT from Narcissus sp. aff. pseudonarcissus, confirming its role in the biosynthesis of galanthamine and, by extension, other related alkaloids like this compound that share the same initial pathway. plos.org

Noroxomaritidine Reductase Activity

Following the formation of 4'-O-methylnorbelladine, a series of oxidative reactions lead to the formation of noroxomaritidine. The subsequent reduction of noroxomaritidine is a critical bifurcation point in the biosynthesis of different Amaryllidaceae alkaloids. semanticscholar.org The enzyme responsible for this reduction is a noroxomaritidine reductase. semanticscholar.orgnih.gov

The stereochemistry of the reduction product dictates the subsequent skeletal arrangement. Reduction of the ketone group in noroxomaritidine leads to the formation of normaritidine, a precursor for this compound-type alkaloids. semanticscholar.orgosti.gov Conversely, reduction of a carbon-carbon double bond in noroxomaritidine can lead to the formation of oxomaritinamine, a precursor for other alkaloid types like maritinamine and elwesine. semanticscholar.orgresearchgate.net

A short-chain alcohol dehydrogenase/reductase with noroxomaritidine reductase activity has been identified and characterized. semanticscholar.orgnih.gov This enzyme was found to primarily catalyze the reduction of the carbon-carbon double bond to form oxomaritinamine, but it also demonstrated the ability to reduce norcraugsodine to norbelladine, albeit with a much lower specific activity. semanticscholar.orgnih.gov The precise enzyme that specifically reduces the ketone of noroxomaritidine to form the this compound precursor is a subject of ongoing research.

Chemodiversity and Distribution of this compound-Type Alkaloids

The Amaryllidaceae family is renowned for its exceptional chemodiversity, with over 600 identified alkaloids classified into more than 40 different structural types. sci-hub.se Among these, the this compound-type alkaloids represent a significant and widely distributed group, accounting for approximately 15% of the structural diversity. sci-hub.se

This compound-type alkaloids, characterized by the 5,10b-ethanophenanthridine skeleton, are found in numerous genera within the Amaryllidaceae family. researchgate.net These include, but are not limited to, Crinum, Galanthus, Hippeastrum, Narcissus, and Phaedranassa. researchgate.netresearchgate.netnih.govmdpi.com For instance, in some Phaedranassa species, crinine/hemanthamine-type alkaloids constitute a notable percentage of the total alkaloid content. nih.gov Similarly, alkaloid profiles of Galanthus nivalis have shown the presence of this compound-type compounds. nih.gov In Crinum latifolium, this compound-type alkaloids are among the most abundant in the leaves. researchgate.net

Preclinical Pharmacological Activities of Hemanthamine

Anticancer Activities in Cellular Models

Inhibition of Cell Proliferation in Various Cancer Cell Lines

Hemanthamine has been shown to effectively decrease the proliferation of various cancer cell lines. nih.gov Studies have demonstrated its cytotoxic potential against human colon cancer cells and p53-negative human leukemic Jurkat cells. nih.govnih.gov Research indicates that this compound's inhibitory effects on cell proliferation are observed irrespective of the TP53 status of the cancer cells, suggesting a broad applicability. nih.gov The effects also appear to be specific to cancer cells. nih.gov

In a study on human colon cancer cells, this compound was among several Amaryllidaceae alkaloids that decreased cell proliferation. nih.gov Another study focusing on p53-null Jurkat cells reported a decrease in cell viability following treatment with this compound. nih.gov

Interactive Table: Effect of this compound on Cancer Cell Proliferation

| Cell Line | Cancer Type | Observed Effect | Reference |

| Jurkat | Leukemia (p53-negative) | Decreased cell viability | nih.gov |

| Human Colon Cancer Cells | Colon Cancer | Decreased cell proliferation | nih.gov |

Induction of Apoptosis

A key mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. nih.gov This process is crucial for eliminating cancerous cells without causing inflammation. This compound triggers apoptosis through several interconnected pathways.

Caspases are a family of proteases that play a central role in executing apoptosis. This compound treatment has been shown to activate a cascade of these enzymes. In p53-negative human leukemic Jurkat cells, this compound and its related alkaloid hemanthidine were found to strongly activate caspase-9 and caspase-3/7, with a weaker activation of caspase-8. nih.gov This activation of both initiator (caspase-9 and -8) and effector (caspase-3/7) caspases indicates that this compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. nih.govrndsystems.combdvets.org

The mitochondrion is central to the intrinsic pathway of apoptosis. A key event in this pathway is the disruption of the mitochondrial membrane potential (MMP). nih.gov Studies have shown that treatment with this compound leads to a decrease in the MMP in cancer cells. nih.gov Specifically, in Jurkat cells, both this compound and hemanthidine caused a notable decrease in mitochondrial membrane potential, which is a critical step preceding the release of pro-apoptotic factors from the mitochondria and subsequent caspase activation. nih.govnih.gov

A significant challenge in cancer therapy is the development of resistance to apoptosis in cancer cells. nih.gov this compound has shown promise in overcoming this resistance. nih.govtxst.edu By targeting the ribosome, a fundamental component of the cell's protein synthesis machinery, this compound can induce a nucleolar stress response. nih.govresearchgate.net This response leads to the stabilization of the p53 tumor suppressor protein, a key regulator of apoptosis, ultimately leading to the elimination of cancer cells. nih.govmedicalnewstoday.com This mechanism allows this compound to be effective even in cancer cells that have developed resistance to conventional apoptosis-inducing agents. nih.gov

Decreased Mitochondrial Membrane Potential

Cell Cycle Arrest (G1 and G2/M phases)

The cell cycle is a series of events that leads to cell division and proliferation. Cancer is often characterized by uncontrolled cell division due to a dysregulated cell cycle. This compound has been found to interfere with this process by causing cell cycle arrest at specific checkpoints.

In p53-null Jurkat cells, treatment with this compound resulted in an accumulation of cells in the G1 and G2 stages of the cell cycle. nih.gov This arrest prevents the cells from progressing to the S (synthesis) and M (mitosis) phases, respectively, thereby halting proliferation. haematologica.orgsigmaaldrich.com This effect on the cell cycle is a crucial aspect of this compound's anti-proliferative activity. nih.gov Studies on other compounds have shown that arresting the cell cycle at the G1 and G2/M phases is a common mechanism for anticancer agents. nih.gov

Inhibition of Angiogenesis in vitro

While the broader class of Amaryllidaceae alkaloids has been recognized for its anti-angiogenic potential, specific in vitro studies on this compound's direct effects on angiogenesis are an emerging area of research. These alkaloids, as a group, have been shown to interfere with the formation of new blood vessels, a critical process for tumor growth and metastasis. dokumen.pub The proposed mechanisms often involve the inhibition of endothelial cell proliferation, migration, and tube formation, which are key steps in the angiogenic cascade. Further investigation is needed to fully elucidate the specific pathways through which this compound exerts its anti-angiogenic effects in vitro.

Selective Cytotoxicity Towards Cancer Cells

A significant body of research highlights this compound's selective cytotoxic effects against various cancer cell lines, while exhibiting lower toxicity towards normal cells. dokumen.pub This selectivity is a crucial attribute for a potential anticancer therapeutic. Studies have demonstrated that this compound can overcome cancer cells' resistance to apoptosis, or programmed cell death. mdpi.com

The primary mechanism underlying this compound's cytotoxic activity is its ability to target the eukaryotic ribosome. researchgate.net By binding to the ribosome, this compound effectively halts the elongation phase of translation, thereby inhibiting protein synthesis. researchgate.net This disruption of protein production triggers a nucleolar stress response, which in turn leads to the stabilization of the p53 tumor suppressor protein. mdpi.comresearchgate.net The stabilization of p53 is a key event that can initiate the apoptotic cascade, leading to the preferential death of cancer cells. mdpi.comresearchgate.net Research has shown that this compound's interference with ribosome biogenesis is a central component of its anticancer activity. researchgate.net

Antiviral Activities in Cellular Models

In addition to its anticancer properties, this compound has demonstrated significant antiviral activity against a range of viruses in cellular models.

Activity against Herpes Simplex Type 1 (HSV-1)

Preliminary studies have indicated that this compound possesses antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). While detailed mechanistic studies in cellular models are still forthcoming, the initial findings suggest that this compound may interfere with the viral replication cycle. Amaryllidaceae alkaloids, in general, have been explored for their anti-herpetic properties, with some compounds showing the ability to inhibit viral DNA synthesis and replication. mdpi.com Further research is required to specifically delineate the mode of action of this compound against HSV-1 in vitro.

Activity against Highly Pathogenic Avian Influenza Virus H5N1

This compound has been identified as a potent inhibitor of the highly pathogenic avian influenza virus H5N1 in vitro. In a study evaluating 15 different Amaryllidaceae alkaloids, this compound (referred to as AA3 in the study) demonstrated significant antiviral activity. nih.gov

The research indicated that this compound does not interfere with the function of the viral surface proteins or the entry of the virus into the host cell. nih.gov Instead, its mechanism of action occurs post-entry, specifically by inhibiting the nuclear-to-cytoplasmic export of the viral ribonucleoprotein (RNP) complex. nih.gov This blockade of RNP export is crucial as it prevents the assembly of new viral particles, thereby halting the replication of the virus. nih.gov

Table 1: In vitro Antiviral Activity of Amaryllidaceae Alkaloids against H5N1 Virus

| Compound | EC90 (μM) |

|---|---|

| Lycorine (AA1) | 0.52 |

| Hippeastrine (AA2) | 82.07 |

| This compound (AA3) | 4.15 |

| 11-hydroxy vittatine (AA4) | 13.45 |

Data sourced from He et al. (2013) nih.gov

Anticoronaviral Activity

Recent studies have highlighted the potential of this compound as an anticoronaviral agent, with demonstrated activity against human coronaviruses.

Screening of a panel of Amaryllidaceae alkaloids revealed that this compound exhibits potent activity in blocking the replication of Human Coronavirus OC43 (HCoV-OC43), a betacoronavirus that causes the common cold. hznu.edu.cnnih.govresearchgate.net Its potency was found to be comparable to that of lycorine, another well-studied antiviral alkaloid from the same family. hznu.edu.cnnih.govresearchgate.net

Time-of-drug-addition experiments have suggested that this compound targets a post-entry step in the viral life cycle. hznu.edu.cnnih.gov The proposed mechanism involves the inhibition of viral RNA replication or translation, which are essential processes for the propagation of the virus within the host cell. hznu.edu.cnnih.gov

Table 2: Potency of Selected Amaryllidaceae Alkaloids against HCoV-OC43 Replication

| Compound | Potency relative to Lycorine |

|---|---|

| Pancracine | Comparable |

| Crinamine | Comparable |

| This compound | Comparable |

| Hemanthidine | Comparable |

| Amarbellisine | Superior |

Data interpretation from a study by Desgagné-Penix et al. (2024) hznu.edu.cnnih.govresearchgate.net

Inhibition of SARS-CoV-2 Replicon System

This compound has demonstrated notable antiviral activity, particularly against coronaviruses. Research has confirmed its efficacy in inhibiting the replication of the human coronavirus (HCoV)-OC43, with a potency comparable to that of lycorine. researchgate.netontosight.ai This initial finding prompted further investigation into its effects on the more virulent SARS-CoV-2.

Subsequent studies utilizing a SARS-CoV-2 replicon system have substantiated the anticoronaviral properties of this compound. researchgate.netontosight.ai A replicon system is a non-infectious viral model that contains the genetic information for viral replication but lacks the genes for structural proteins, making it a safe and effective tool for studying antiviral compounds. nih.govnlk.cz In these assays, this compound was shown to effectively reduce the replication of the SARS-CoV-2 replicon. researchgate.netontosight.ai

Time-of-drug-addition experiments have provided insights into the mechanism of action, indicating that this compound targets a post-entry stage of the viral life cycle. researchgate.netontosight.ai This suggests that the compound interferes with processes such as RNA replication or the translation of viral proteins. researchgate.net Specifically, treatment with this compound resulted in a significant nine-fold decrease in the RNA levels of HCoV-OC43, further supporting its role in disrupting viral replication. researchgate.net The antiviral activity of this compound and other Amaryllidaceae alkaloids highlights their potential as a source for the development of new anticoronaviral agents. researchgate.netontosight.ai

Neuroprotective Potential via Enzyme Inhibition

This compound and its derivatives have been investigated for their neuroprotective effects, primarily through the inhibition of key enzymes implicated in the pathology of neurodegenerative diseases like Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a primary target in the symptomatic treatment of Alzheimer's disease, as its inhibition increases the levels of the neurotransmitter acetylcholine in the brain. scielo.br this compound belongs to the Amaryllidaceae family of alkaloids, which are known for their AChE inhibitory activity. scielo.brub.edu While some studies suggest that this compound itself has weak AChE inhibitory activity, it has served as a scaffold for the synthesis of more potent derivatives. ub.eduup.ac.za

A study focusing on new aromatic esters of this compound identified several derivatives with significant human AChE (hAChE) inhibitory potential. nih.gov For instance, 11-O-(3-nitrobenzoyl)haemanthamine (1j) demonstrated a noteworthy hAChE inhibition with an IC50 value of 4.0 ± 0.3 µM. nih.gov Another derivative, 11-O-(2-chlorbenzoyl)haemanthamine (1m), was also found to inhibit AChE in a dose-dependent manner. nih.gov These findings underscore the potential of modifying the this compound structure to enhance AChE inhibitory effects.

| Compound | AChE Inhibitory Activity (IC50) |

| 11-O-(3-nitrobenzoyl)haemanthamine (1j) | 4.0 ± 0.3 µM |

| 11-O-(2-chlorbenzoyl)haemanthamine (1m) | Dose-dependent inhibition |

Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase (BChE) is another cholinesterase that plays a role in acetylcholine metabolism and is considered a relevant target in Alzheimer's disease. conicet.gov.ar Similar to AChE, the inhibitory activity of this compound against BChE has been explored, with a focus on its semi-synthetic derivatives.

In the same study that evaluated AChE inhibition, several this compound derivatives showed promising BChE inhibitory profiles. nih.gov Notably, 11-O-(2-methoxybenzoyl)haemanthamine (1g) exhibited the strongest human BChE (hBuChE) inhibition with an IC50 value of 3.3 ± 0.4 µM. nih.gov The derivative 11-O-(2-chlorbenzoyl)haemanthamine (1m) also demonstrated dose-dependent inhibition of BChE. nih.gov The ability of these derivatives to inhibit both AChE and BChE suggests their potential as dual-acting agents for Alzheimer's disease therapy.

| Compound | BChE Inhibitory Activity (IC50) |

| 11-O-(2-methoxybenzoyl)haemanthamine (1g) | 3.3 ± 0.4 µM |

| 11-O-(2-chlorbenzoyl)haemanthamine (1m) | Dose-dependent inhibition |

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Glycogen synthase kinase 3β (GSK-3β) is a multifaceted enzyme involved in various cellular processes, and its dysregulation is linked to the pathology of several diseases, including Alzheimer's disease. researchgate.net Inhibition of GSK-3β is a promising therapeutic strategy for neurodegenerative disorders.

This compound has been identified as a natural compound with GSK-3β inhibitory activity, showing 52.4% inhibition at a concentration of 10 µM. researchgate.net This foundational activity prompted the use of this compound as a template for developing more potent semi-synthetic inhibitors. researchgate.netnih.gov A study on twelve derivatives of this compound evaluated their potential to inhibit GSK-3β, highlighting the interest in this alkaloid as a scaffold for creating multi-target ligands for Alzheimer's disease. nih.gov The exploration of this compound and its analogues as GSK-3β inhibitors opens new avenues for the development of disease-modifying therapies. researchgate.net

| Compound | GSK-3β Inhibitory Activity |

| This compound | 52.4% inhibition at 10 µM |

Molecular and Cellular Mechanisms of Hemanthamine Action

Ribosome Targeting and Protein Synthesis Inhibition

Hemanthamine's primary mode of action involves the direct targeting of the ribosome, the cellular machinery responsible for protein synthesis. medicalnewstoday.comthepeninsulaqatar.comtimesnownews.comresearchgate.netnih.govtxst.edu This interaction leads to a halt in the production of proteins that are essential for the rapid growth and proliferation of cancer cells. m3india.inthepeninsulaqatar.comtimesnownews.combpa-pathology.com

Binding to the A-site Cleft of the Large Ribosomal Subunit

Structural studies, including X-ray crystallography, have revealed that this compound binds specifically to the A-site (aminoacyl site) cleft within the peptidyl transferase center (PTC) of the large ribosomal subunit (60S in eukaryotes). researchgate.netnih.govtxst.edubpa-pathology.com The A-site is a crucial region of the ribosome where incoming aminoacyl-tRNA molecules bind during the process of translation. By occupying this site, this compound physically obstructs the binding of the components necessary for protein chain elongation. researchgate.net This binding induces unique conformational rearrangements in the ribosomal RNA (rRNA), further disrupting its function. bpa-pathology.com

Halting the Elongation Phase of Translation

The binding of this compound to the A-site cleft directly interferes with the elongation phase of translation, which is the stage where the polypeptide chain is actively synthesized. researchgate.netnih.govtxst.edu This inhibition prevents the addition of new amino acids to the growing peptide chain, effectively stopping protein synthesis. researchgate.net This mechanism has been demonstrated in various cancer cell models, where this compound was shown to inhibit protein synthesis.

Inhibition of Ribosome Biogenesis

In addition to inhibiting the function of existing ribosomes, this compound also disrupts the production of new ribosomes, a process known as ribosome biogenesis. researchgate.netnih.govtxst.edubpa-pathology.com This process is highly active in rapidly dividing cancer cells to support their increased demand for protein synthesis. researchgate.net this compound specifically inhibits the early stages of ribosome biogenesis, which occurs in the nucleolus. bpa-pathology.com This leads to an accumulation of precursor ribosomal RNA (pre-rRNA), such as the 47S pre-rRNA, and hinders the formation of mature 28S and 5.8S rRNAs. acs.org

Induction of Nucleolar Stress Response

The inhibition of ribosome biogenesis by this compound triggers a cellular state known as nucleolar stress. researchgate.netnih.govtxst.edubpa-pathology.com The nucleolus is the primary site of ribosome production, and any disruption to this process signals a problem to the cell. medicalnewstoday.comm3india.inthepeninsulaqatar.comtimesnownews.com This nucleolar stress is a key event that connects the inhibition of ribosome synthesis to the activation of tumor suppressor pathways. nih.govtxst.edubpa-pathology.com

Stabilization of p53 Protein

A major consequence of the nucleolar stress induced by this compound is the stabilization of the p53 tumor suppressor protein. researchgate.netnih.govtxst.edubpa-pathology.com Under normal conditions, p53 is kept at low levels by its negative regulator, MDM2. However, during nucleolar stress, ribosomal proteins like RPL11 are released from the nucleolus and bind to MDM2, preventing it from degrading p53. oup.comnih.gov This leads to an accumulation and activation of p53 in the cell. researchgate.netnih.govtxst.edubpa-pathology.com

Activation of Antitumoral Surveillance Pathway

The stabilization and activation of p53 by this compound initiates an antitumoral surveillance pathway. medicalnewstoday.comm3india.innih.govbpa-pathology.com Activated p53 can halt the cell cycle to allow for repair or, if the damage is too severe, induce apoptosis (programmed cell death), leading to the elimination of cancer cells. medicalnewstoday.comm3india.inthepeninsulaqatar.comtimesnownews.com This p53-dependent response is a critical component of this compound's anticancer activity. nih.govbpa-pathology.com

Modulation of Cell Signaling Pathways

This compound exerts its cellular effects by modulating critical signaling pathways that govern cell survival and proliferation. This includes influencing proteins involved in apoptosis and the cell cycle.

This compound is a known inducer of apoptosis, or programmed cell death, in cancer cells. researchgate.netmedicalnewstoday.com This process is fundamentally regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members, such as Bcl-2 itself, which promote cell survival, and pro-apoptotic members, which initiate cell death. The balance between these opposing factions determines a cell's fate.

Treatment with this compound has been shown to decrease cell viability, reduce mitochondrial membrane potential, and increase caspase activity, all hallmarks of apoptosis. researchgate.net In Jurkat T-cells, this compound and its related alkaloid hemanthidine lead to strong activation of caspase-9 and caspase-3/7. researchgate.netmdpi.com While the direct downregulation of the Bcl-2 protein by this compound is not explicitly detailed in the available research, the induction of the mitochondrial pathway of apoptosis strongly implicates the involvement of the Bcl-2 family. Many natural plant-derived compounds trigger apoptosis by altering the ratio of pro- to anti-apoptotic Bcl-2 family proteins, often by downregulating Bcl-2. mdpi.comnih.gov For instance, a related Amaryllidaceae alkaloid, homolycorine, was found to decrease the expression of the anti-apoptotic protein Bcl-xL, a member of the Bcl-2 family, in breast cancer cells. nih.gov this compound's ability to activate an antitumoral surveillance pathway that stabilizes p53, a key regulator of apoptosis, further points to its role in disrupting cancer cell survival mechanisms that are often maintained by anti-apoptotic proteins like Bcl-2. medicalnewstoday.com

This compound has a demonstrable impact on cell cycle progression, causing cells to accumulate in the G1 and G2/M phases. researchgate.net This arrest is mediated by its influence on key cell cycle regulatory proteins.

Research on p53-negative human leukemic Jurkat cells revealed that treatment with this compound leads to an increased expression of the tumor suppressor protein p16 . researchgate.net p16 is a cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in controlling the G1 to S phase transition. By inhibiting CDK4 and CDK6, p16 prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby holding the cell cycle in the G1 phase. thno.org

The same study also observed an increase in the phosphorylation of Chk1 (Checkpoint kinase 1) at serine 345. researchgate.net Chk1 is a critical signal transducer in the DNA damage response and cell cycle checkpoint control. oncotarget.com Its activation, often via phosphorylation, is essential for mediating cell cycle arrest, particularly in the G2/M phase, to allow for DNA repair or to trigger apoptosis if the damage is irreparable. oncotarget.comnih.gov The phosphorylation of Chk1 by this compound points to the activation of a DNA damage-response pathway that contributes to the observed G2 arrest. researchgate.net

The specific effects of this compound on the cell cycle regulatory proteins p27 and the Retinoblastoma protein (Rb) are not extensively documented in the available scientific literature. However, the modulation of the upstream regulators p16 and Chk1 implies a downstream effect on the Rb pathway, which is a central controller of the G1/S checkpoint. biorxiv.orgbiorxiv.org

Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2)

Enzymatic Inhibition Mechanisms

Beyond its effects on cell signaling, this compound also functions as an inhibitor of specific enzymes, most notably cholinesterases, which are relevant targets in neurodegenerative diseases. nih.govnih.gov

This compound and its synthetic derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. nih.govnih.govnih.gov Molecular docking and structure-activity relationship (SAR) studies have identified key structural features of the this compound scaffold that are critical for this inhibitory activity. mdpi.comnih.govnih.gov

The following structural elements are determinants for cholinesterase inhibition:

| Structural Feature | Role in Inhibition | Supporting Evidence |

|---|---|---|

| C11-hydroxyl group | Essential for interaction with the enzyme's active site. This group is a key feature for the antiviral and ribosomal interaction activity of crinine-type alkaloids as well. acs.org | The hydroxyl group on the C11 of the N–C bridge is a recurring feature among active crinine-type inhibitors. acs.org Derivatization of this group often leads to a complete loss of antiproliferative activity. researchgate.net |

| C3-methoxy group | Contributes to the potency of inhibition. The most potent inhibitors in one study featured a methoxy group at this position. acs.org | This compound, which possesses a C3-methoxy group, shows notable inhibitory activity. acs.org |

| Orientation of Rings | The specific stereochemistry and orientation of the C1–C10b and C10b–C10a rings are important for fitting into the active site of the enzymes. acs.org | Molecular docking studies show that the rigid, complex ring structure of this compound allows for specific interactions within the enzyme's binding pocket. mdpi.comnih.gov |

| Aromatic Esters at C11 | Synthetic modification at the C11-hydroxyl position with aromatic esters can significantly enhance inhibitory potency, particularly for AChE. mdpi.comnih.gov | An 11-O-(3-nitrobenzoyl) derivative of this compound showed significant human AChE inhibition, while an 11-O-(2-methoxybenzoyl) derivative was the strongest inhibitor of human BChE in one study. nih.gov |

In silico docking studies have provided a more detailed view of these interactions. For acetylcholinesterase, derivatives of this compound are shown to interact with key amino acid residues in the enzyme's active site, including forming hydrogen bonds and π-π or π-cation stacking interactions. mdpi.com Similarly, for butyrylcholinesterase, the this compound scaffold fits within the active site, and modifications can tune the selectivity and potency of the inhibition. mdpi.comnih.gov The ability to synthetically modify the this compound molecule, particularly at the C11 position, allows for the development of derivatives with enhanced and more selective inhibitory profiles against AChE and BChE. researchgate.netmdpi.comnih.gov

Compound and Protein PubChem CIDs

| Compound/Protein Name | PubChem CID |

|---|---|

| This compound | 441593 |

| Bcl-2 (gene) | 596 |

| p16 (CDKN2A gene) | 1029 |

| Chk1 (CHEK1 gene) | 1111 |

| p27 (CDKN1B gene) | 1027 |

| Rb (RB1 gene) | 5925 |

| Acetylcholinesterase | Not a discrete compound |

| Butyrylcholinesterase | Not a discrete compound |

Structure-activity Relationships Sar and Derivatives of Hemanthamine

Core Crinane Skeleton and its Significance

Hemanthamine belongs to the crinane class of alkaloids, characterized by a 5,10b-ethanophenanthridine ring system. researchgate.net This rigid, tetracyclic core structure is fundamental to its biological activity. The specific arrangement of the rings and the embedded functional groups create a unique three-dimensional shape that allows it to interact with biological targets. For instance, the crinine-type skeleton is a feature shared by other Amaryllidaceae alkaloids with a range of biological activities, including antitumor and antiviral effects. researchgate.netacs.org The this compound-type alkaloids, which possess an α-5,10b-ethano bridge, are a significant taxonomic marker within the Narcissus genus. semanticscholar.org

Influence of Stereochemistry on Biological Activity

The stereochemistry of this compound is a critical determinant of its biological effects. The specific spatial arrangement of atoms and functional groups influences how the molecule binds to its biological targets. For example, studies on crinine-type alkaloids have highlighted the importance of the orientation of the piperidine ring and the methoxy group at C3 for their antiviral activity. acs.org The specific conformational structure of this compound, including the C11 hydroxyl and C3 methoxy groups, and the C1-C10b and C1-C2 bonds, are key to its inhibitory activity against certain viruses. researchgate.net

Semisynthetic Derivatives and their Enhanced Activities

To explore and enhance the therapeutic potential of this compound, researchers have synthesized a variety of semisynthetic derivatives. researchgate.net These modifications often target specific functional groups to improve activity, selectivity, or pharmacokinetic properties.

The hydroxyl group at the C-11 position of this compound is a common site for chemical modification. researchgate.netresearchgate.net This functional group has been shown to be essential for the antiretroviral activity and ribosomal interaction of crinine-type alkaloids. acs.org

Esterification of the C-11 hydroxyl group with various substituted benzoyl chlorides has been a successful strategy to generate derivatives with altered biological activities. researchgate.net This approach has led to the development of new compounds with potential applications in treating diseases like Alzheimer's. nih.gov For example, a series of aromatic esters of this compound were synthesized by acylating the C-11 hydroxyl group with differently substituted benzoyl chlorides. researchgate.net

The introduction of nitro and chloro groups onto the benzoyl moiety of this compound esters has a significant impact on their biological activity. These electron-withdrawing groups can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets. ontosight.aianalis.com.my

Research has shown that the position of these substituents is crucial. For instance, a derivative with a 3-nitrobenzoyl group showed strong inhibitory activity against human acetylcholinesterase (hAChE). researchgate.net In another study, an 11-O-(4-chloro-3-nitrobenzoyl)haemanthamine derivative exhibited enhanced antiproliferative effects compared to the parent compound. researchgate.net This derivative, with a combination of a chloro and a nitro group on the aromatic ring, was particularly effective at inhibiting the growth of several cancer cell lines. researchgate.netnih.gov Conversely, derivatives with only a 3-nitro or a 4-chloro substitution were found to be inactive. nih.gov

| Derivative | Observed Activity |

| 11-O-(3-nitrobenzoyl)-hemanthamine | Strong hAChE inhibition. researchgate.net |

| 11-O-(4-chloro-3-nitrobenzoyl)haemanthamine | Enhanced antiproliferative effect. researchgate.net |

| 3-nitro derivative | Inactive. nih.gov |

| 4-chloro derivative | Inactive. nih.gov |

While this compound itself exhibits cytotoxic activity, derivatization does not always lead to an enhancement of this property. researchgate.net In some cases, modification of the C-11 hydroxyl group has resulted in a complete loss of antiproliferative activity. researchgate.net However, specific substitutions have yielded derivatives with promising and sometimes enhanced antiproliferative profiles.

One of the most notable examples is 11-O-(4-chloro-3-nitrobenzoyl)haemanthamine, which showed a significantly enhanced antiproliferative effect, with a mean growth percent value of 5% compared to 25% for the parent this compound. researchgate.net This derivative demonstrated excellent activity in inhibiting the growth of HeLa, A549, and HT-29 cancer cell lines. researchgate.net Interestingly, the analogous 11-O-(3,5-dinitrobenzoyl) derivative of this compound also showed better activity than a similar derivative of ambelline. researchgate.net This highlights the potential of targeted substitutions on the crinane skeleton to develop new and more effective antiproliferative agents. researchgate.net

Esterification with Substituted Benzoyl Chlorides

Derivatives with Enhanced Cholinesterase and GSK-3β Inhibition

In the quest for multi-target-directed ligands, particularly for neurodegenerative conditions like Alzheimer's disease, this compound has served as a scaffold for the development of novel derivatives. ub.edu Research has focused on modifying its structure to simultaneously inhibit both cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and glycogen synthase kinase 3β (GSK-3β), two key enzymes implicated in the pathology of Alzheimer's disease. nih.govmdpi.com

A series of twelve semi-synthetic aromatic esters of this compound (derivatives 1a-1m) were developed and evaluated for their inhibitory potential. nih.govresearchgate.net Within this series, modifications were primarily made at the C-11 hydroxyl group. researchgate.net The studies revealed that several of these derivatives exhibited significant dual inhibitory activity. researchgate.net

Two compounds in particular, 11-O-(2-methylbenzoyl)-haemanthamine (1j) and 11-O-(4-nitrobenzoyl)-haemanthamine (1m), demonstrated the most compelling profiles. nih.govresearchgate.netresearchgate.net Both were identified as micromolar inhibitors of human acetylcholinesterase (hAChE) and also possessed GSK-3β inhibition properties. nih.gov Other derivatives, such as 11-O-(2-methoxybenzoyl)-hemanthamine and 11-O-(4-chlorobenzoyl)-hemanthamine, also showed notable activity against both cholinesterases and GSK-3β. researchgate.netafricanjournalofbiomedicalresearch.com The inhibitory activities of some of the most potent derivatives from these studies are summarized below.

Table 1: Inhibitory Activity of Selected this compound Derivatives

| Compound | hAChE IC₅₀ (µM) | hBuChE IC₅₀ (µM) | GSK-3β Inhibition (%) |

| This compound | > 1000 | > 1000 | 18.2 ± 1.6 |

| 11-O-(2-methylbenzoyl)-haemanthamine (1j) | 31 ± 2 | 45 ± 5 | 32.4 ± 0.9 |

| 11-O-(4-nitrobenzoyl)-haemanthamine (1m) | 27 ± 2 | 27 ± 2 | 40.0 ± 1.3 |

| 11-O-(3-nitrobenzoyl)-haemanthamine | 4.0 ± 0.3 | > 100 | Not Reported |

| 11-O-(2-chlorobenzoyl)-haemanthamine | 13 ± 1 | > 100 | Not Reported |

Data sourced from studies on semi-synthetic this compound derivatives. nih.govcsic.esresearchgate.net

Computational and Docking Studies for SAR Elucidation

To rationalize the experimental findings and understand the structural basis for the observed biological activities, computational and molecular docking studies have been employed. nih.govresearchgate.net These in silico methods are crucial for elucidating the structure-activity relationships of this compound derivatives by predicting how they bind to the active sites of their target enzymes. nih.govopenaccessjournals.com

Molecular docking simulations for this compound derivatives were performed using the crystal structures of human AChE and BuChE. nih.govresearchgate.net For instance, studies using Autodock Vina software calculated the binding energies for the most active derivatives. csic.es The results for 11-O-(2-methylbenzoyl)-haemanthamine (1j) showed a calculated binding energy of -13.8 kcal/mol for hAChE and -13.7 kcal/mol for hBuChE. csic.es Similarly, 11-O-(4-nitrobenzoyl)-haemanthamine (1m) had calculated binding energies of -13.4 kcal/mol for hAChE and -11.7 kcal/mol for hBuChE. csic.es

These in vitro findings were supported by detailed examinations of the plausible binding modes of the compounds. nih.govresearchgate.net The docking poses indicated that the ligands likely bind within the catalytic anionic site (CAS) region of both cholinesterases. csic.es For other related alkaloids, docking studies have identified key interactions, such as π-π stacking with tryptophan residues (Trp82) and hydrogen bonds with serine residues (Ser198) in the enzyme's active site, which are likely relevant for this compound derivatives as well. mdpi.com Furthermore, computer-aided interpretation of existing SAR data has been used to provide a rationale for designing new molecules with potentially enhanced potency. nih.govpdbj.org

General Principles of this compound SAR

The structure-activity relationships for this compound and its derivatives reveal several key structural features that are critical for their biological activity. Even minor alterations to the this compound skeleton can significantly influence its effects. nih.gov

The C11-Hydroxyl Group : This position is paramount for activity and is the primary site for synthetic modification. acs.org While a free hydroxyl group at C-11 is important for the antiproliferative and antimalarial activities of some analogues, esterification at this position with various aromatic groups has been shown to be a successful strategy for generating potent cholinesterase inhibitors. researchgate.netresearchgate.net The nature of the substituent on the aromatic ester, such as the presence and position of nitro or methyl groups, fine-tunes the inhibitory potency. nih.gov

The C3-Methoxy Group : The presence of a methoxy group at the C-3 position is a common feature among active crinine-type alkaloids and appears to be important for activity. acs.org

The C1-C2 Double Bond : The unsaturation between carbons 1 and 2 in the A-ring is considered to play an important role in the activity of this compound derivatives. researchgate.net

Stereochemistry and Ring Orientation : The specific stereochemistry of the crinane skeleton, including the orientation of the piperidine ring and the C1-C10b and C10b-C10a rings, is crucial for biological activity. acs.orgontosight.ai

Phytotoxic Effects of Hemanthamine

Hemanthamine as a Phytotoxic Alkaloid in Plants

This compound is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, such as the daffodil (Narcissus pseudonarcissus). wikipedia.orgherts.ac.ukmpg.de Research has identified that emerging buds of Narcissus pseudonarcissus accumulate this compound at high concentrations. wikipedia.orgherts.ac.uk This accumulation suggests a protective role for the compound within the plant.

Scientific studies have demonstrated the significant phytotoxicity of this compound. wikipedia.orgherts.ac.uk In a phytoactivity screening assay, this compound exhibited toxic effects against a variety of plant species, including both monocots and dicots. The tested plants that showed susceptibility to this compound were radish (Raphanus sativus), lettuce (Lactuca sativus), red wheat (Triticum aestivum), tomato (Solanum lycopersicum), cucumber (Cucumis sativus), morning glory (Ipomoea), and lentil (Lens culinaris). wikipedia.orgherts.ac.uk

The mechanism behind this compound's phytotoxicity lies in its ability to interfere with fundamental cellular processes. uni.lunih.gov Biochemical experiments and structural analysis have revealed that this compound targets the ribosome, the cellular machinery responsible for protein synthesis. uni.lunih.gov Specifically, it binds to the A-site cleft on the large ribosomal subunit, which effectively halts the elongation phase of translation, preventing the plant from producing essential proteins. wikipedia.orguni.lunih.gov Furthermore, there is evidence that this compound and other related Amaryllidaceae alkaloids also inhibit the process of ribosome biogenesis itself, further crippling the plant's capacity for growth and survival. uni.lunih.gov

Comparative Phytotoxicity Studies (e.g., vs. glyphosate)

In comparative studies, the phytotoxic potency of this compound has been evaluated against other known phytotoxic compounds, including the widely used commercial herbicide glyphosate and another natural alkaloid, narciclasine. wikipedia.orgherts.ac.uk Research findings indicate that this compound's phytotoxicity is greater than that of glyphosate. wikipedia.orgherts.ac.uk

However, while more potent than glyphosate, this compound was found to be less toxic than narciclasine, another alkaloid constituent of Narcissus pseudonarcissus. wikipedia.orgherts.ac.uk Narciclasine has been identified as a potent allelochemical with strong herbicidal activity. wikipedia.org This positions this compound as a significantly powerful natural phytotoxin with potential applications in weed management.

Research Gaps and Future Directions in Hemanthamine Studies

Elucidation of Further Molecular Targets and Pathways

While it is established that hemanthamine targets the ribosome to inhibit protein synthesis and can induce nucleolar stress, a comprehensive understanding of all its molecular interactions is still lacking. researchgate.netmedicalnewstoday.com Future research should aim to identify additional molecular targets and signaling pathways affected by this compound. This could involve proteomic and genomic approaches to uncover novel protein binding partners and downstream signaling cascades. A deeper understanding of these pathways is crucial for predicting both the efficacy and potential off-target effects of this compound and its derivatives. Some studies have pointed towards the modulation of pathways like PI3k/Akt and NF-κB by other alkaloids, suggesting these could be fruitful areas of investigation for this compound as well. mdpi.com

Comprehensive SAR and QSAR Analysis

Systematic Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for the rational design of new this compound analogs with improved properties. rsc.orgresearchgate.net By synthesizing a library of derivatives with modifications at various positions of the this compound scaffold, researchers can identify the key structural features responsible for its biological activity. researchgate.net QSAR modeling can then be employed to correlate these structural features with activity, providing predictive models for designing new compounds with enhanced potency and selectivity. nih.govnih.gov Such studies will be instrumental in optimizing the therapeutic index of this compound-based drugs.

Investigation of Combination Therapies with this compound and its Derivatives

The potential of this compound in combination with existing chemotherapeutic agents or other targeted therapies is a promising yet underexplored area. nih.gov Future studies should investigate synergistic or additive effects when this compound is co-administered with other drugs. mdpi.com For instance, its ability to overcome apoptosis resistance could be leveraged to sensitize cancer cells to conventional treatments. medicalnewstoday.com Research should focus on identifying optimal drug combinations and elucidating the molecular basis of their synergistic interactions. researchgate.net

Advanced Preclinical Models for Efficacy and Mechanism Validation

To better predict the clinical efficacy of this compound, it is crucial to move beyond simple in vitro cell line models. crownbio.com Future research should utilize more sophisticated preclinical models, such as patient-derived xenografts (PDXs), organoids, and humanized mouse models. transcurebioservices.comnih.gov These models more accurately recapitulate the complexity of human tumors and the tumor microenvironment, providing a more reliable platform for validating the efficacy and mechanisms of action of this compound and its derivatives. crownbio.com

Development of Novel Synthetic Routes for Analogs with Improved Potency and Selectivity

The development of efficient and versatile synthetic strategies is key to unlocking the full potential of this compound. researchgate.net While semi-synthetic derivatives have been created, the focus should now be on developing novel total synthesis routes that allow for greater structural diversification. researchgate.netnih.gov This will enable the creation of analogs with modifications that are not easily accessible from the natural product itself. The goal is to generate compounds with improved potency, greater selectivity for cancer cells, and more favorable pharmacokinetic properties.

Exploration of this compound's Role in Integrated Stress Response Pathways

Recent evidence suggests that some Amaryllidaceae alkaloids can induce the integrated stress response (ISR), a key cellular pathway that regulates protein synthesis and cell fate under stress conditions. acs.orgucsb.edunih.gov The ISR is activated by various cellular stresses, including viral infections and the accumulation of unfolded proteins. researchgate.net Given that this compound inhibits ribosome biogenesis and induces nucleolar stress, it is plausible that it also modulates the ISR. researchgate.netmedicalnewstoday.com Future research should investigate the specific effects of this compound on the key components of the ISR, such as the phosphorylation of eIF2α and the expression of ATF4. nih.gov Understanding this connection could reveal new therapeutic opportunities and provide insights into the compound's mechanism of action.

Biosensor and Machine Learning-Aided Biocatalyst Engineering for Production

The large-scale production of this compound and its analogs through chemical synthesis can be challenging and costly. nih.govosti.gov A promising alternative is the use of biocatalysis and microbial fermentation. nih.gov Future research should focus on developing biosensors for the high-throughput screening of enzyme variants with improved catalytic activity for key steps in the this compound biosynthetic pathway. researchgate.netosti.gov Furthermore, machine learning algorithms can be employed to guide the engineering of these biocatalysts, accelerating the development of efficient and scalable production platforms for this compound and novel derivatives. nih.govnih.gov

Q & A

Q. Methodological Answer :

- Cell viability assays : MTT or XTT assays quantify cytotoxicity using cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves calculate IC50 values .

- Apoptosis markers : Flow cytometry with Annexin V/PI staining detects early/late apoptosis. Caspase-3/7 activation assays validate apoptotic pathways .

- Control considerations : Include positive controls (e.g., staurosporine) and account for cell line-specific resistance mechanisms .

Advanced: How can researchers resolve contradictions in reported this compound IC50 values across studies?

Methodological Answer :

Contradictions often arise from methodological variability. Strategies include:

- Standardization : Use consistent cell lines, culture conditions, and assay durations. For example, variations in serum concentration can alter drug uptake .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data, adjusting for covariates like cell doubling time .

- Quality control : Report instrument precision (e.g., spectrophotometer calibration) and adhere to significant digit conventions (e.g., IC50 as 1.5 μM ± 0.2) .

Advanced: What experimental designs are optimal for probing this compound’s mechanisms beyond apoptosis (e.g., ribosomal targeting)?

Q. Methodological Answer :

- Ribosomal profiling : Use polysome profiling or ribosome sequencing to assess this compound’s impact on translation machinery .

- Structural studies : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to ribosomal proteins. Validate with cryo-EM or X-ray crystallography .

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways altered by this compound .

Basic: How is this compound quantified in complex plant matrices, and what analytical validation steps are critical?

Q. Methodological Answer :

- Quantitative analysis : HPLC coupled with UV detection (λ = 280 nm) or GC-MS quantifies this compound. Calibration curves using pure standards ensure accuracy .

- Validation parameters : Assess linearity (R² > 0.99), limit of detection (LOD < 0.1 μg/mL), and intraday/interday precision (%RSD < 5%) .

- Matrix effects : Spike recovery experiments (80–120%) account for interference from co-extracted alkaloids .

Advanced: How should researchers design dose-response studies to evaluate this compound’s synergistic effects with other anticancer agents?

Q. Methodological Answer :

- Combination indices : Use the Chou-Talalay method to calculate synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .

- Experimental tiers : Start with 2D cell cultures, then validate in 3D spheroids or patient-derived organoids for physiological relevance .

- Data normalization : Express synergy metrics relative to monotherapy controls and correct for solvent toxicity (e.g., DMSO < 0.1% v/v) .

Basic: What are the best practices for ensuring reproducibility in this compound-related in vivo studies?

Q. Methodological Answer :

- Animal models : Use immunodeficient mice (e.g., NOD/SCID) xenografted with this compound-sensitive tumors. Report strain, age, and tumor implantation protocols .

- Dosing regimens : Adhere to OECD guidelines for maximum tolerated dose (MTD) determination. Include pharmacokinetic parameters (t½, AUC) .

- Blinding : Implement double-blinding for treatment administration and tumor measurement to reduce bias .

Advanced: How can computational tools enhance the understanding of this compound’s structure-activity relationships (SAR)?

Q. Methodological Answer :

- QSAR modeling : Use Schrödinger’s Maestro or MOE to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data .

- Dynamic simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to study this compound’s interaction with target proteins over time .

- Validation : Cross-validate predictions with in vitro binding assays (e.g., SPR or ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.